Product packaging for 2-Cyclopentylbenzyl alcohol(Cat. No.:)

2-Cyclopentylbenzyl alcohol

Cat. No.: B8559283
M. Wt: 176.25 g/mol
InChI Key: GPAUQEMTWMOPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentylbenzyl alcohol (IUPAC Name: (2-cyclopentylphenyl)methanol) is an aromatic alcohol of significant interest in organic chemistry and pharmaceutical research . With the molecular formula C12H16O and a molecular weight of 176.25 g/mol, it serves as a valuable and versatile synthon, or building block, for the construction of more complex molecular architectures . Its structure, featuring a reactive benzyl alcohol group attached to a cyclopentyl-substituted benzene ring, provides a bifunctional platform for diverse chemical transformations . The aromatic ring can be further functionalized, for instance through electrophilic aromatic substitution, while the primary alcohol moiety can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into esters and ethers . The cyclopentyl group introduces steric and electronic effects that can influence the molecule's reactivity and physical properties, making it a useful subject for studies in structure-reactivity relationships and stereochemistry . Current research trajectories explore its application as a precursor in the synthesis of novel compounds with potential in materials science and medicinal chemistry . This compound is offered for research use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B8559283 2-Cyclopentylbenzyl alcohol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(2-cyclopentylphenyl)methanol

InChI

InChI=1S/C12H16O/c13-9-11-7-3-4-8-12(11)10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,9H2

InChI Key

GPAUQEMTWMOPMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=CC=C2CO

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopentylbenzyl Alcohol and Analogues

Strategies for Carbon-Oxygen Bond Formation

The creation of the alcohol functional group in 2-cyclopentylbenzyl alcohol relies on the formation of a carbon-oxygen single bond. This can be accomplished through two main strategies: the reduction of a carbonyl group or the addition of water to a double bond.

Reduction of Carbonyl Precursors

A prominent method for synthesizing benzyl (B1604629) alcohols, including this compound, is through the reduction of the corresponding carbonyl compounds. In this case, the precursor would be 2-cyclopentylbenzaldehyde. This transformation involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the aldehyde.

Metal hydrides are powerful reducing agents commonly employed for the conversion of aldehydes and ketones to alcohols. pharmaguideline.com Lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are two of the most frequently used reagents for this purpose. pharmaguideline.comstackexchange.com

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing a wide range of carbonyl-containing functional groups, including aldehydes, ketones, esters, and carboxylic acids. stackexchange.compw.live The reduction of an aldehyde, such as 2-cyclopentylbenzaldehyde, with LiAlH₄ proceeds via nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. pw.liveaskfilo.com This is typically followed by a workup with water or dilute acid to protonate the resulting alkoxide and yield the primary alcohol. stackexchange.com Due to its high reactivity, LiAlH₄ reactions are conducted in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). pharmaguideline.com

Sodium Borohydride (NaBH₄): Sodium borohydride is a milder and more selective reducing agent than LiAlH₄. masterorganicchemistry.com It readily reduces aldehydes and ketones but is generally unreactive towards esters and carboxylic acids under standard conditions. pharmaguideline.commasterorganicchemistry.com This selectivity makes NaBH₄ a useful reagent when other reducible functional groups are present in the molecule that need to be preserved. The reduction of aldehydes with NaBH₄ is often carried out in protic solvents like methanol (B129727) or ethanol. libretexts.org The reaction mechanism is similar to that of LiAlH₄, involving the transfer of a hydride ion to the carbonyl carbon. libretexts.org The use of NaBH₄ for the reduction of aldehydes to their corresponding alcohols is a well-established and efficient method. ugm.ac.idresearchgate.netrsc.org For instance, the reduction of benzaldehyde (B42025) to benzyl alcohol using NaBH₄ proceeds with high yield. researchgate.nettardigrade.in

Reducing AgentPrecursorProductKey Features
Lithium Aluminum Hydride (LiAlH₄)2-CyclopentylbenzaldehydeThis compoundStrong, non-selective reducing agent; requires anhydrous conditions. pharmaguideline.comstackexchange.com
Sodium Borohydride (NaBH₄)2-CyclopentylbenzaldehydeThis compoundMilder, selective for aldehydes and ketones; can be used in protic solvents. masterorganicchemistry.comrsc.org

Catalytic hydrogenation is another effective method for the reduction of aldehydes to primary alcohols. libretexts.org This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org

Catalytic Hydrogenation: Finely divided metals such as palladium (Pd), platinum (Pt), and nickel (Ni) are commonly used as catalysts. libretexts.orgorganicchemistrydata.org The reaction is typically carried out by dissolving the aldehyde in a suitable solvent and exposing the mixture to hydrogen gas under pressure in the presence of the catalyst. nih.gov For example, palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of various functional groups, including the reduction of aldehydes to alcohols. organic-chemistry.org The process is generally selective for the reduction of the carbonyl group over other potentially reducible groups under mild conditions. organicchemistrydata.orgnih.gov

Transfer Hydrogenation: This method offers a convenient alternative to using pressurized hydrogen gas. In transfer hydrogenation, a hydrogen donor molecule is used to provide the hydrogen atoms for the reduction. Common hydrogen donors include isopropanol, formic acid, and ammonium (B1175870) formate. organic-chemistry.orgresearchgate.netresearchgate.net The reaction is still catalyzed by a metal complex, often ruthenium (Ru) or rhodium (Rh) based. organic-chemistry.orgresearchgate.netnih.gov Transfer hydrogenation of aromatic aldehydes has been shown to be a highly efficient and selective method for producing the corresponding benzyl alcohols. organic-chemistry.orgresearchgate.netacs.org

MethodReagentsProductKey Features
Catalytic HydrogenationH₂, Pd/C (or Pt, Ni)This compoundUses H₂ gas and a metal catalyst; generally selective under mild conditions. organicchemistrydata.orgnih.govmasterorganicchemistry.com
Transfer HydrogenationHydrogen donor (e.g., isopropanol, formic acid), Metal catalyst (e.g., Ru, Rh)This compoundAvoids the use of pressurized H₂ gas; highly efficient and selective. organic-chemistry.orgresearchgate.netresearchgate.net

Hydration Reactions of Unsaturated Precursors

An alternative approach to synthesizing alcohols is through the hydration of alkenes, which involves the addition of water across a carbon-carbon double bond. For the synthesis of this compound, a potential unsaturated precursor could be 1-cyclopentyl-2-vinylbenzene.

The acid-catalyzed hydration of alkenes is a classic method for preparing alcohols. libretexts.orgdoubtnut.com The reaction proceeds by adding water across the double bond in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.orglibretexts.org The mechanism involves the protonation of the alkene to form a carbocation intermediate, which is then attacked by water. libretexts.orgyoutube.com

The regioselectivity of this reaction is governed by Markovnikov's rule . libretexts.org This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that already holds the greater number of hydrogen atoms. libretexts.org This leads to the formation of the more stable carbocation intermediate. Consequently, the hydroxyl group adds to the more substituted carbon atom. libretexts.orgnih.gov In the context of a styrene (B11656) derivative, this would typically lead to the formation of a secondary alcohol where the hydroxyl group is attached to the benzylic carbon. nih.gov

The hydroboration-oxidation reaction provides a complementary method to acid-catalyzed hydration, yielding the anti-Markovnikov product. lscollege.ac.innumberanalytics.com This two-step process is highly valuable for synthesizing alcohols with regioselectivity opposite to that predicted by Markovnikov's rule. lscollege.ac.innsf.gov

Hydroboration: In the first step, borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (BH₃-THF), adds across the alkene double bond. redalyc.orgmasterorganicchemistry.com The boron atom, being the electrophilic species, adds to the less sterically hindered carbon atom of the double bond, while the hydrogen atom adds to the more substituted carbon. redalyc.orglibretexts.org This step is a syn-addition, meaning the boron and hydrogen add to the same face of the double bond. lscollege.ac.in

Oxidation: The resulting organoborane intermediate is then oxidized in the second step, typically using hydrogen peroxide (H₂O₂) in a basic solution (e.g., sodium hydroxide). libretexts.orgorganicchemistrytutor.com The oxidation step replaces the carbon-boron bond with a carbon-oxygen bond, with retention of stereochemistry. lscollege.ac.inorganicchemistrytutor.com This ultimately yields the alcohol.

For a styrene derivative, hydroboration-oxidation would result in the formation of a primary alcohol, where the hydroxyl group is attached to the terminal carbon of the original vinyl group. youtube.comacs.orgchemistrysteps.com This method is particularly useful for preparing β-aryl alcohols. nsf.govrsc.org

MethodPrecursorProduct TypeRegioselectivity
Acid-Catalyzed Hydration1-Cyclopentyl-2-vinylbenzeneSecondary AlcoholMarkovnikov libretexts.org
Hydroboration-Oxidation1-Cyclopentyl-2-vinylbenzenePrimary AlcoholAnti-Markovnikov lscollege.ac.innumberanalytics.com

Nucleophilic Addition to Carbonyl Compounds

Nucleophilic addition to carbonyl compounds stands as a fundamental strategy for the synthesis of alcohols. This approach involves the attack of a nucleophile on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by protonation to yield the alcohol.

Grignard reagents, with the general formula RMgX, are potent nucleophiles widely used for forming carbon-carbon bonds. chemguide.co.uk The synthesis of this compound can be envisioned through the reaction of a Grignard reagent with a suitable carbonyl compound. libretexts.org For instance, the addition of cyclopentylmagnesium bromide to 2-bromobenzaldehyde (B122850) would form the desired carbon skeleton, which upon a subsequent metal-halogen exchange and reaction with a formylating agent, or a related multi-step synthetic sequence, can lead to the target alcohol. Alternatively, the reaction of a Grignard reagent with an appropriate aldehyde can directly yield the secondary alcohol. khanacademy.org

The general mechanism involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the carbonyl carbon. organicchemistrytutor.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding the alcohol. chemguide.co.ukorganicchemistrytutor.com The choice between different aldehydes or ketones as starting materials allows for the synthesis of primary, secondary, or tertiary alcohols. libretexts.org For example, reacting a Grignard reagent with formaldehyde (B43269) produces a primary alcohol, while reaction with any other aldehyde yields a secondary alcohol. khanacademy.org

Table 1: Examples of Grignard Reactions for Alcohol Synthesis

Carbonyl CompoundGrignard ReagentProduct Type
FormaldehydeR-MgXPrimary Alcohol
Aldehyde (R'-CHO)R-MgXSecondary Alcohol
Ketone (R'-CO-R'')R-MgXTertiary Alcohol

This table illustrates the general outcomes of Grignard reactions with different carbonyl compounds.

Organozinc reagents offer a milder alternative to Grignard reagents for nucleophilic additions. wikipedia.org These compounds, often prepared in situ, can react with aldehydes and ketones to form alcohols. wikipedia.orgd-nb.info The Barbier reaction, for example, is a one-pot process where an alkyl halide, a metal (like zinc), and a carbonyl compound react to form an alcohol. wikipedia.org This method is advantageous as the organozinc reagent is generated in the presence of the carbonyl substrate. wikipedia.org

For the synthesis of this compound analogues, an organozinc reagent derived from a cyclopentyl halide could be added to a substituted benzaldehyde. The reactivity of organozinc compounds can be enhanced by the addition of salts like lithium chloride, which facilitates the formation of a more reactive organozinc species. beilstein-journals.org Research has shown the successful use of organozinc reagents in multicomponent reactions to produce complex amine structures, highlighting their utility in C-C bond formation. beilstein-journals.org

Hydrolysis of Halogenated Intermediates

The hydrolysis of alkyl halides is a classic method for the synthesis of alcohols. docbrown.info In the context of this compound, this would involve the hydrolysis of a 2-cyclopentylbenzyl halide (e.g., bromide or chloride). This reaction is a nucleophilic substitution where water or a hydroxide (B78521) ion acts as the nucleophile, replacing the halogen atom. chemistrysteps.com

The mechanism of hydrolysis can be either S(_N)1 or S(_N)2, depending on the structure of the alkyl halide and the reaction conditions. chemistrysteps.com For a secondary benzylic halide like 2-cyclopentylbenzyl halide, the reaction with water would likely proceed through an S(_N)1 mechanism due to the stability of the resulting benzylic carbocation. chemistrysteps.com The use of a strong base like sodium hydroxide would favor an S(_N)2 pathway. chemistrysteps.com

Table 2: Hydrolysis of Alkyl Halides

Substrate TypeNucleophilePredominant Mechanism
Primary Alkyl HalideStrong Hydroxide (e.g., NaOH)S(_N)2
Secondary Alkyl HalideWaterS(_N)1
Tertiary Alkyl HalideWaterS(_N)1

This table outlines the typical mechanistic pathways for the hydrolysis of different classes of alkyl halides.

Carbon-Carbon Bond Formation Strategies Incorporating Aromatic and Cyclopentyl Moieties

The construction of the bond between the aromatic ring and the cyclopentyl group is a key step in the synthesis of this compound and its precursors. Cross-coupling reactions are powerful tools for achieving this transformation.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for the formation of carbon-carbon bonds, often showing unique reactivity compared to palladium-based systems. chemrxiv.orgresearchgate.net These reactions can be used to couple an aryl halide or sulfonate with an alkyl organometallic reagent, or vice versa, to form the desired C(sp²)–C(sp³) bond. rsc.org

In the synthesis of a precursor to this compound, a nickel catalyst could be employed to couple a cyclopentyl-containing nucleophile (like a cyclopentyl Grignard or organozinc reagent) with an ortho-substituted benzyl electrophile. rsc.org Conversely, an aryl Grignard or organozinc reagent could be coupled with a cyclopentyl halide. Nickel catalysis is particularly advantageous as it can effectively couple non-activated alkyl halides. rsc.org

Recent advancements have led to the development of electrochemical nickel-catalyzed cross-coupling reactions, which can be performed under milder conditions using bench-stable reagents. chemrxiv.org These methods often proceed through radical mechanisms, which can be advantageous for certain substrate combinations. nih.gov The choice of ligand is crucial in these reactions, as it influences the mechanism and outcome of the coupling. rsc.org

Cross-Coupling Reactions

Radical Coupling Approaches under Transition-Metal-Free Conditions

The synthesis of benzylic alcohols, including structures analogous to this compound, can be achieved through radical coupling reactions that avoid the use of transition metals. nih.govchalmers.se These methods present a greener alternative to traditional cross-coupling reactions, which often rely on expensive and potentially toxic metal catalysts. preprints.org

One such approach involves the β-alkylation of a secondary alcohol with a primary alcohol, mediated by a strong base like sodium tert-butoxide (t-BuONa). nih.govchalmers.se In this process, t-BuONa is proposed to act as both a base and a radical initiator. nih.gov The reaction proceeds through the formation of radical anions, leading to a carbon-carbon bond formation. nih.govchalmers.se This methodology has been successfully applied to the synthesis of 1,3-diphenylpropan-1-ol (B1266756) derivatives, demonstrating good functional group tolerance. nih.gov The key advantage of this transition-metal-free approach is the use of readily available and less toxic alcohols as alkylating agents, which minimizes the environmental impact and the risk of transition metal contamination. chalmers.se

The proposed mechanism suggests that the base facilitates the deprotonation of the alcohols, followed by a single electron transfer to form reactive radical anions. These intermediates then couple to form the desired product. nih.govchalmers.se This method underscores a shift towards more sustainable synthetic routes by avoiding hazardous reagents and minimizing waste. nih.gov

Direct Functionalization via Carbon Radical Precursors

Direct functionalization methods provide an alternative pathway to synthesize complex molecules like this compound by activating otherwise inert C-H bonds. These reactions often involve the generation of carbon radicals from suitable precursors.

Low-Valent Titanium Reagent Mediated Processes

Low-valent titanium reagents are powerful tools in organic synthesis, capable of mediating a variety of transformations, including reductive coupling reactions. organic-chemistry.orgresearchgate.netconsensus.app These reagents can be generated in situ from readily available titanium sources and a reducing agent. organic-chemistry.org While specific examples for the direct synthesis of this compound are not detailed in the provided search results, the reactivity of low-valent titanium suggests its potential applicability.

For instance, low-valent titanium has been employed in the stereoselective alkylation of allylic alcohols. nih.gov This process involves the cross-coupling of an allylic alcohol with various partners, proceeding through a syn-addition/β-elimination mechanism. nih.gov Furthermore, low-valent titanium complexes have been shown to mediate intramolecular reductive coupling reactions of alkynes with alkoxyallenes, producing a range of functionalized cyclic compounds with high regioselectivity. rsc.org These examples highlight the versatility of low-valent titanium in forming C-C bonds and accessing complex molecular architectures. The application of such reagents could potentially be extended to the synthesis of this compound through the coupling of appropriate precursors.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, aiming to reduce environmental impact and enhance sustainability. sigmaaldrich.comscispace.comnih.gov This involves prioritizing the use of renewable feedstocks, safer solvents, and catalytic methods, while maximizing atom economy and energy efficiency. sigmaaldrich.comacs.org

Development of Sustainable Synthetic Routes

The development of sustainable synthetic routes for compounds like this compound focuses on minimizing waste and avoiding hazardous substances. scispace.comnih.gov A key aspect of this is the move away from stoichiometric reagents towards catalytic processes. acs.org Catalysts, by their nature, are used in smaller quantities and can often be recycled and reused, significantly reducing waste. nih.gov

Transition-metal-free radical coupling reactions, as discussed previously, are a prime example of a more sustainable approach. nih.govchalmers.se By eliminating the need for metal catalysts, these methods avoid the associated environmental and health concerns. preprints.org Additionally, the use of alcohols as both reactants and solvents, where possible, aligns with the principle of using safer auxiliaries. sigmaaldrich.comnih.gov

Optimization for High Atom Economy and Reduced Environmental Impact

Atom economy, a concept developed by Barry Trost, is a critical metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgwikipedia.org A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. wikipedia.orgnih.gov

Synthetic methods for producing alcohols are often evaluated based on their atom economy. For example, the reduction of a ketone to a secondary alcohol using sodium borohydride has a lower atom economy compared to catalytic hydrogenation, which theoretically has a 100% atom economy. acs.org Similarly, reactions like the Wittig and Suzuki reactions, while effective, often utilize high-mass reagents that become waste, leading to poor atom economy. wikipedia.org

In the context of synthesizing this compound, optimizing for high atom economy would involve choosing reaction pathways that maximize the incorporation of all starting materials into the final structure. Addition reactions are generally preferred from an atom economy perspective. primescholars.com The goal is to design a synthesis where the generation of waste is minimized, thereby reducing the economic and environmental costs associated with its disposal. wikipedia.org

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of specific enantiomers of chiral molecules is of great importance, particularly in the pharmaceutical industry. For a molecule like this compound, which possesses a chiral center if substituted appropriately, enantioselective synthesis would be crucial for isolating the biologically active isomer.

Various strategies have been developed for the enantioselective synthesis of chiral alcohols. These include the use of chiral catalysts, enzymes, and chiral auxiliaries. For instance, the catalytic enantioselective hydrogenation of ketones is a powerful method for producing chiral secondary alcohols. sioc-journal.cn Asymmetric [2+2] cycloaddition reactions, induced by visible light, have also been developed for the synthesis of chiral cyclobutane (B1203170) derivatives, which can be precursors to other chiral molecules. chemistryviews.org

Furthermore, enzymatic kinetic resolution offers another avenue for obtaining enantiomerically pure alcohols. This technique utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. researchgate.net The development of such enantioselective methods for this compound derivatives would enable the production of single-enantiomer compounds, which is often a requirement for therapeutic applications.

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis typically employs a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. nih.gov Common methods for synthesizing chiral alcohols include the use of chiral metal complexes, such as those based on ruthenium, rhodium, or iridium, to catalyze the hydrogenation or transfer hydrogenation of ketones. mdpi.comorganic-chemistry.org Chiral oxazaborolidine catalysts, often used in what is known as the Corey-Bakshi-Shibata (CBS) reduction, are also a well-established method for the enantioselective reduction of ketones to alcohols. researchgate.netnih.gov

While these general methodologies are well-documented for a wide range of substrates, their specific application to the synthesis of this compound from 2-cyclopentylbenzaldehyde has not been described in the reviewed literature. Consequently, no data tables detailing catalyst performance, reaction conditions (e.g., temperature, pressure, solvent), yields, or enantiomeric excess for this specific transformation can be provided.

Biocatalytic Approaches (e.g., enzyme-mediated reductions)

Biocatalysis utilizes enzymes, such as alcohol dehydrogenases (ADHs), to perform highly selective chemical transformations. mdpi.comchalmers.se These enzyme-mediated reductions of ketones to chiral alcohols are often lauded for their high enantioselectivity and operation under mild reaction conditions. mdpi.comnih.gov Recombinant microorganisms, such as Escherichia coli, are frequently engineered to overexpress specific ADHs, creating whole-cell biocatalysts for these reactions. mdpi.com The regeneration of the necessary cofactor (typically NADH or NADPH) is a key consideration in these processes and is often achieved by using a coupled enzyme system. organic-chemistry.org

Similar to the case of asymmetric catalysis, the application of biocatalytic methods for the synthesis of this compound is not reported in the available scientific literature. While numerous studies detail the successful biocatalytic reduction of various aromatic and aliphatic ketones to their corresponding chiral alcohols, mdpi.comnih.gov none specifically address 2-cyclopentylbenzaldehyde as a substrate. Therefore, no specific data on enzyme selection, reaction conditions, substrate concentrations, conversion rates, or the enantiomeric excess of the resulting this compound can be presented.

Reactivity and Transformational Chemistry of 2 Cyclopentylbenzyl Alcohol

Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group is the primary site of reactivity in 2-Cyclopentylbenzyl alcohol. However, as the hydroxide (B78521) ion (OH⁻) is a poor leaving group, chemical transformation typically requires its conversion into a more stable leaving group. periodicchemistry.comcas.cn This is generally achieved through protonation under acidic conditions or by conversion to an ester, such as a sulfonate ester. periodicchemistry.comcas.cn

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of this compound involve the replacement of the hydroxyl group by a nucleophile. These reactions are fundamental in synthesizing a range of derivatives, such as alkyl halides and sulfonate esters.

The transformation of this compound into the corresponding 2-cyclopentylbenzyl halide is a key synthetic procedure. Several standard reagents can accomplish this conversion, each with its own mechanism and optimal conditions.

Using Hydrogen Halides (HX): Strong acids like hydrobromic acid (HBr) and hydrochloric acid (HCl) can convert this compound to the corresponding benzyl (B1604629) bromide or chloride. libretexts.org The reaction is acid-catalyzed; the first step is the protonation of the hydroxyl group to form an oxonium ion. libretexts.orglibretexts.org This converts the poor leaving group, OH⁻, into a good leaving group, H₂O. libretexts.orgyoutube.com Following protonation, the water molecule departs, leading to the formation of a stable benzylic carbocation, which is then attacked by the halide ion to yield the final product. libretexts.orgmasterorganicchemistry.com The reactivity order of hydrogen halides is HI > HBr > HCl. libretexts.org

Using Phosphorus Tribromide (PBr₃): For conversion to 2-cyclopentylbenzyl bromide, phosphorus tribromide is an effective reagent, particularly for primary and secondary alcohols. libretexts.orgchemistrysteps.com The mechanism involves the alcohol's oxygen atom attacking the phosphorus atom, which displaces a bromide ion. This forms a good leaving group that is subsequently displaced by the bromide ion in an Sₙ2-like fashion. libretexts.orgedubull.com

Using Thionyl Chloride (SOCl₂): Thionyl chloride is a common choice for preparing alkyl chlorides from alcohols. libretexts.org The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drives the reaction to completion. edubull.com The reaction proceeds by converting the alcohol into an intermediate chlorosulfite ester. Depending on the reaction conditions, particularly the presence of a base like pyridine, the mechanism can proceed with either inversion (Sₙ2) or retention (Sₙi) of configuration. libretexts.org

Table 1: Reagents for Conversion of this compound to Alkyl Halides

Target Product Reagent(s) Typical Conditions Reference(s)
2-Cyclopentylbenzyl chloride HCl (concentrated) Acid catalysis libretexts.org, libretexts.org
2-Cyclopentylbenzyl chloride SOCl₂ Often with a base like pyridine edubull.com, libretexts.org
2-Cyclopentylbenzyl bromide HBr (concentrated) Acid catalysis libretexts.org, libretexts.org
2-Cyclopentylbenzyl bromide PBr₃ Anhydrous conditions libretexts.org, chemistrysteps.com
2-Cyclopentylbenzyl iodide HI (concentrated) Acid catalysis libretexts.org

The conversion of alcohols to alkyl halides can proceed through either Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution) mechanisms, which is largely determined by the structure of the alcohol. chemistrysteps.comksu.edu.sa

Sₙ1 Pathway: This mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. ksu.edu.sa Tertiary and benzylic alcohols readily undergo Sₙ1 reactions because they can form relatively stable carbocation intermediates. libretexts.orgmasterorganicchemistry.com For this compound, treatment with a strong acid (HX) protonates the hydroxyl group, which then leaves as water to form a primary benzylic carbocation. libretexts.orglibretexts.org This carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. The nucleophilic halide ion then attacks the planar carbocation, which would result in a racemic mixture if the benzylic carbon were a stereocenter. edubull.com

Sₙ2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom as the leaving group departs. ksu.edu.sa This pathway is typical for primary alcohols due to less steric hindrance and the instability of primary carbocations. masterorganicchemistry.comchemistrysteps.com While this compound is a primary alcohol, the significant steric bulk of the ortho-cyclopentyl group would likely hinder the backside attack required for an Sₙ2 reaction. Furthermore, the stability of the potential benzylic carbocation strongly favors the Sₙ1 pathway under acidic conditions. Reactions with reagents like PBr₃ and SOCl₂ (with pyridine) are generally considered to proceed via an Sₙ2 mechanism, which results in an inversion of stereochemistry at a chiral center. libretexts.org

To avoid the often harsh conditions of strong acids, the hydroxyl group of this compound can be converted into an excellent leaving group by transforming it into a sulfonate ester. periodicchemistry.com This is achieved by reacting the alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine. periodicchemistry.com The base neutralizes the HCl byproduct. periodicchemistry.com

Common sulfonate esters include:

Tosylates (TsO⁻): Formed using p-toluenesulfonyl chloride (TsCl).

Mesylates (MsO⁻): Formed using methanesulfonyl chloride (MsCl).

Triflates (TfO⁻): Formed using trifluoromethanesulfonyl chloride or anhydride (B1165640) (Tf₂O).

These sulfonate anions are excellent leaving groups because their negative charge is highly delocalized through resonance, making them very weak bases. periodicchemistry.com The formation of a sulfonate ester from this compound creates a substrate that is highly reactive towards nucleophilic substitution and elimination reactions under milder conditions than those required for the parent alcohol. periodicchemistry.comresearchgate.net

Table 2: Common Sulfonate Esters from Alcohols

Sulfonate Ester Reagent Leaving Group Reference(s)
Tosylate p-Toluenesulfonyl chloride (TsCl) p-Toluenesulfonate (TsO⁻) periodicchemistry.com
Mesylate Methanesulfonyl chloride (MsCl) Methanesulfonate (MsO⁻) periodicchemistry.com
Triflate Trifluoromethanesulfonic anhydride (Tf₂O) Trifluoromethanesulfonate (TfO⁻) periodicchemistry.com

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions to form an alkene, a process known as dehydration.

Heating this compound in the presence of a strong, non-nucleophilic acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), results in the elimination of a water molecule to form an alkene. libretexts.orglibretexts.orglibretexts.org The reaction conditions, particularly temperature, influence the outcome, with higher temperatures favoring elimination over the competing ether formation. libretexts.orgmasterorganicchemistry.com

E1 vs. E2 Mechanisms: The dehydration of alcohols can occur via either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism. docbrown.info

The E1 mechanism is prevalent for secondary and tertiary alcohols and is analogous to the Sₙ1 pathway. masterorganicchemistry.comlabflow.com It begins with the protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate. docbrown.infolabflow.com A weak base (such as water or HSO₄⁻) then removes a proton from an adjacent carbon, forming a double bond. docbrown.infolabflow.com Given the stability of the benzylic carbocation that would form from this compound, the E1 pathway is the most probable mechanism for its dehydration. masterorganicchemistry.com

The E2 mechanism is a concerted process where a base removes a proton from a beta-carbon at the same time the leaving group departs. libretexts.orgdocbrown.info This pathway is more common for primary alcohols where the corresponding carbocation would be unstable. libretexts.org

For this compound, the E1 dehydration would lead to the formation of 1-cyclopentyl-2-vinylbenzene. According to Zaitsev's rule, when multiple alkene products are possible, the more substituted (and therefore more stable) alkene is generally the major product. libretexts.orgmasterorganicchemistry.com In this case, only one alkene product is possible from the elimination of the benzylic alcohol.

Regioselectivity in Elimination (e.g., Zaitsev's Rule)

Elimination reactions of alcohols, typically acid-catalyzed dehydrations, proceed through a carbocation intermediate and result in the formation of an alkene. For this compound, the hydroxyl group is primary. Direct E1 or E2 elimination from a primary alcohol is generally disfavored due to the instability of the resulting primary carbocation. libretexts.org However, under forcing acidic conditions, protonation of the hydroxyl group would lead to a good leaving group (water) and the formation of a primary benzylic carbocation.

This primary benzylic carbocation is in proximity to both the aromatic ring and the cyclopentyl group. Zaitsev's rule states that in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product. chemistrysteps.comlibretexts.orglibretexts.org In the context of the initially formed (and likely transient) primary carbocation from this compound, a subsequent deprotonation could theoretically lead to 1-cyclopentyl-2-vinylbenzene. However, the high energy of this primary carbocation makes a concerted E2-like mechanism or, more likely, a rearrangement more probable. youtube.com

Should a carbocation form at the benzylic position, elimination would involve the removal of a proton from an adjacent carbon. In this case, a proton could be removed from the cyclopentyl ring, leading to a double bond between the benzene ring and the cyclopentyl group, or from the methyl group of a rearranged carbocation (see section 3.1.2.3). The application of Zaitsev's rule would favor the formation of the most stable alkene. The stability of the resulting alkene is influenced by the degree of substitution of the double bond. chemistrysteps.com Reactions that proceed via E1 or E2 mechanisms generally follow this rule, unless a sterically hindered base is used, which would favor the Hofmann product (the less substituted alkene). msu.eduulethbridge.ca

Rearrangement Phenomena in Carbocation Intermediates

Carbocation rearrangements are a common phenomenon in reactions involving carbocation intermediates, such as the acid-catalyzed dehydration of alcohols. libretexts.orglibretexts.org These rearrangements occur to form a more stable carbocation. Primary carbocations are highly unstable and prone to rearrangement. youtube.com

In the case of this compound, the formation of a primary benzylic carbocation upon protonation and loss of water would be immediately followed by a rearrangement to a more stable carbocation. youtube.com A 1,2-hydride shift from the adjacent benzylic carbon is not possible as there are no hydrogens on the quaternary carbon of the aromatic ring. However, a rearrangement involving the cyclopentyl group or the aromatic ring could occur.

A more plausible scenario involves a concerted process where the departure of the water molecule is assisted by a 1,2-hydride or alkyl shift to avoid the formation of a discrete primary carbocation. youtube.com A 1,2-hydride shift from the cyclopentyl ring to the benzylic carbon would result in a more stable tertiary carbocation on the cyclopentyl ring. Subsequent elimination would then lead to different alkene isomers. It is also conceivable that a ring-expansion rearrangement (Wagner-Meerwein rearrangement) could occur, where the cyclopentyl ring expands to a more stable cyclohexyl ring.

Given the stability of benzylic carbocations, it is highly probable that any reaction proceeding through a cationic intermediate will involve rearrangements to maximize stability before subsequent elimination or substitution occurs. youtube.comstackexchange.com

Oxidation Reactions

The oxidation of the primary alcohol group in this compound is a key transformation, yielding either an aldehyde or a carboxylic acid depending on the reagents and reaction conditions.

The selective oxidation of primary alcohols to aldehydes requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. nih.gov This is a crucial transformation in organic synthesis. nih.gov

Several reagents are effective for the selective oxidation of primary benzylic alcohols to aldehydes:

Pyridinium Chlorochromate (PCC): PCC is a well-known reagent for oxidizing primary alcohols to aldehydes without significant over-oxidation. libretexts.orglibretexts.org It is typically used in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2). thieme-connect.de The reaction is generally efficient for benzylic alcohols. researchgate.net

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. researchgate.netharvard.edu The Swern oxidation is known for its mild conditions and high yields, even with sterically hindered alcohols. researchgate.netresearchgate.net

Hypervalent Iodine Reagents: Reagents like Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are mild and selective oxidants for converting primary alcohols to aldehydes. nih.govlibretexts.org They are often preferred due to their operational simplicity and lack of toxic heavy metal byproducts. cdnsciencepub.com Catalytic systems using hypervalent iodine compounds have also been developed. cdnsciencepub.combeilstein-journals.org

The choice of reagent would depend on the desired scale, functional group tolerance, and reaction conditions. For this compound, the bulky cyclopentyl group might influence the reaction rate, but all the mentioned methods are generally applicable to substituted benzylic alcohols. nih.govnih.gov

Stronger oxidizing agents will convert the primary alcohol of this compound directly to the corresponding carboxylic acid, 2-cyclopentylbenzoic acid. wikipedia.orgyoutube.com The oxidation can also proceed in a two-step manner, where the initially formed aldehyde is further oxidized. wikipedia.org

Common reagents for this transformation include:

Potassium Permanganate (B83412) (KMnO4): KMnO4 is a powerful oxidizing agent that effectively converts primary benzylic alcohols to carboxylic acids, typically in an alkaline aqueous solution. wikipedia.orgaskfilo.com

Jones Reagent (CrO3 in aqueous H2SO4): This reagent is also a strong oxidant for converting primary alcohols to carboxylic acids. libretexts.orgwikipedia.org

Ruthenium-based catalysts: In the presence of a co-oxidant, ruthenium catalysts can efficiently oxidize primary alcohols to carboxylic acids. organic-chemistry.org

TEMPO-catalyzed systems: In combination with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) and subsequently sodium chlorite (B76162) (NaClO2), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can be used to oxidize primary alcohols to carboxylic acids under mild conditions. nih.gov

These methods are generally high-yielding for the oxidation of benzylic alcohols. organic-chemistry.orgnih.gov

The compound , this compound, is a primary alcohol. Therefore, it cannot be directly oxidized to a ketone. Oxidation of a primary alcohol yields an aldehyde and then a carboxylic acid. youtube.com

However, if the starting material were an isomeric secondary alcohol, such as (2-cyclopentylphenyl)(phenyl)methanol, its oxidation would yield a ketone, (2-cyclopentylphenyl)(phenyl)methanone. The reagents used for the oxidation of secondary alcohols to ketones are often the same as those used for primary alcohols, including chromium-based reagents, Swern oxidation, and hypervalent iodine reagents. organic-chemistry.orgmdpi.comresearchgate.net Many oxidizing systems show good to excellent yields for the conversion of secondary benzylic alcohols to the corresponding ketones. researchgate.netnih.govrsc.org

Resistance of Tertiary Alcohol Functionalities to Oxidation

Tertiary alcohols are generally resistant to oxidation under standard conditions. This resistance stems from the absence of a hydrogen atom on the alpha-carbon, the carbon atom bonded to the hydroxyl group. Typical oxidation reactions of primary and secondary alcohols involve the removal of this hydrogen atom along with the hydrogen from the hydroxyl group to form a carbonyl group (C=O). In tertiary alcohols, such as this compound, the alpha-carbon is bonded to three other carbon atoms, and therefore, this pathway to oxidation is not available. ulethbridge.ca

However, the benzylic nature of this compound introduces alternative reaction pathways. While direct oxidation to a ketone is not feasible, tertiary benzylic alcohols can undergo other transformations under specific oxidative conditions. For instance, some tertiary benzylic alcohols have been shown to react with oxoammonium salts to undergo a tandem elimination and allylic oxidation, resulting in the formation of an allylic ether. rsc.orgrsc.org This reactivity highlights that while resistant to simple oxidation, the benzylic position can still be a site of chemical transformation.

It is also important to note that certain advanced oxidation methods have been developed for the selective oxidation of benzylic C-H bonds, including those in tertiary systems, to yield the corresponding alcohols. nih.govacs.org These methods often employ specific catalysts and oxidants to overcome the inherent resistance of tertiary alcohols to oxidation. acs.org

Alkoxide Formation and Subsequent Reactions

Generation of Alkoxide Ions with Active Metals or Hydrides

The hydroxyl group of an alcohol can be deprotonated to form a negatively charged alkoxide ion. This transformation is typically achieved by reacting the alcohol with a strong base, such as an active metal or a metal hydride. For this compound, the corresponding alkoxide, 2-cyclopentylbenzyl alkoxide, can be generated by treatment with reagents like sodium metal (Na) or potassium metal (K), or with metal hydrides such as sodium hydride (NaH) or potassium hydride (KH).

In the reaction with an active metal, the metal is oxidized, and the alcohol's proton is reduced to hydrogen gas, which bubbles out of the solution. The general reaction is as follows:

2 R-OH + 2 M → 2 R-O⁻M⁺ + H₂ (where M = Na, K, etc.)

When a metal hydride is used, the hydride ion (H⁻) acts as a strong base, abstracting the acidic proton from the hydroxyl group to form hydrogen gas and the metal alkoxide:

R-OH + M-H → R-O⁻M⁺ + H₂ (where M-H = NaH, KH, etc.)

The resulting alkoxide is a potent nucleophile and a strong base, making it a versatile intermediate in organic synthesis. The formation of the alkoxide from benzyl alcohol proceeds via the scission of the O-H bond, leading to a benzyl alkoxide intermediate. nih.gov

Alkoxides as Nucleophiles and Bases

The 2-cyclopentylbenzyl alkoxide, once formed, exhibits dual reactivity as both a strong base and a nucleophile. However, the steric bulk introduced by the cyclopentyl group adjacent to the benzylic center significantly influences its chemical behavior. Due to this steric hindrance, the alkoxide is a strong, non-nucleophilic base.

Its basic character is pronounced, and it can readily deprotonate a wide range of acidic protons. Its utility as a nucleophile, however, is diminished. The bulky cyclopentyl group impedes the approach of the oxygen anion to an electrophilic center, making nucleophilic attack less favorable compared to its action as a base. This characteristic is crucial when considering its application in substitution reactions, where elimination reactions may become a competing and often dominant pathway.

Williamson Ether Synthesis Applications

The Williamson ether synthesis is a widely used method for the preparation of ethers, involving the reaction of an alkoxide with an alkyl halide in an S(_N)2 reaction. byjus.comwikipedia.org The alkoxide of this compound can, in principle, be used in this synthesis to form ethers.

However, the success of the Williamson ether synthesis is highly dependent on the nature of the reactants. masterorganicchemistry.com The reaction works best with primary alkyl halides as the electrophile. byjus.com Given that the 2-cyclopentylbenzyl alkoxide is a sterically hindered tertiary alkoxide, its use as a nucleophile is limited. wikipedia.org When reacted with primary alkyl halides, the formation of the corresponding ether is possible.

The reaction proceeds via a backside attack of the alkoxide on the carbon atom bearing the halogen. The general scheme for the synthesis of an ether using 2-cyclopentylbenzyl alkoxide would be:

(2-Cyclopentyl-C₆H₄-CH₂O⁻)Na⁺ + R-X → 2-Cyclopentyl-C₆H₄-CH₂-O-R + NaX (where R is a primary alkyl group and X is a halide)

It is important to avoid using secondary or tertiary alkyl halides as the electrophile, as the strong basicity and steric hindrance of the 2-cyclopentylbenzyl alkoxide would strongly favor an E2 elimination pathway, leading to the formation of an alkene instead of the desired ether. byjus.com

Reactions Involving the Aromatic Ring and Cyclopentyl Moiety

Electrophilic Aromatic Substitution on the Benzyl Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.org The regiochemical outcome of these substitutions is dictated by the directing effects of the substituents already present on the ring: the cyclopentyl group and the hydroxymethyl group (-CH₂OH). wikipedia.org

Substituents on an aromatic ring are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orgmasterorganicchemistry.com

Cyclopentyl Group: Alkyl groups, such as the cyclopentyl group, are generally considered to be activating groups and ortho-, para-directors. libretexts.org They donate electron density to the aromatic ring through an inductive effect, which stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic attack, thereby increasing the reaction rate compared to unsubstituted benzene. This stabilization is most effective when the electrophile attacks at the ortho and para positions.

The combined influence of these two ortho-, para-directing groups on this compound would reinforce the directing effect towards the positions ortho and para to each substituent. The substitution pattern will be a result of the interplay between the electronic effects and steric hindrance from the bulky cyclopentyl group.

The following table summarizes the directing effects of the substituents on this compound:

SubstituentTypeDirecting Effect
CyclopentylActivatingOrtho, Para
Hydroxymethyl (-CH₂OH)Weakly DeactivatingOrtho, Para

Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile would be directed primarily to the positions ortho and para to the cyclopentyl group and the hydroxymethyl group, with the precise ratio of products also being influenced by steric factors.

Functionalization of the Cyclopentyl Ring

The functionalization of the cyclopentyl ring in this compound and its derivatives presents a synthetic challenge due to the typically unreactive nature of C(sp³)–H bonds. However, modern synthetic methodologies, particularly those involving transition metal-catalyzed C–H activation, offer pathways to introduce new functional groups onto the cyclopentyl moiety. These strategies often rely on the use of directing groups to achieve regioselectivity.

Recent research has demonstrated the feasibility of functionalizing cyclopentyl groups attached to aromatic rings through palladium-catalyzed C(sp³)–H arylation. nih.gov While not specifically demonstrated on this compound itself, analogous systems utilizing a removable directing group on the aromatic ring have shown successful arylation at the γ-position of the cyclopentyl ring. nih.gov This approach typically involves the formation of a palladacycle intermediate, which then facilitates the C–H activation and subsequent coupling with an aryl halide. The use of specific ligands, such as 2-pyridone derivatives, has been shown to be crucial for achieving high yields and selectivity in such transformations. nih.gov

The table below summarizes representative C-H functionalization reactions applicable to cyclopentyl-substituted aromatic compounds.

Reaction TypeCatalyst/ReagentsPosition of FunctionalizationReference
Pd-catalyzed γ-C(sp³)–H ArylationPd(OAc)₂, 2-pyridone ligand, Aryl-Iγ-position of cyclopentyl ring nih.gov
Transient DG-directed γ-C(sp³)–H ArylationPd(OAc)₂, α-amino acid, Aryl-Iγ-position of cyclopentyl ring nih.gov

Radical Chemistry and Photoreactions

The benzylic alcohol functionality in this compound is a key site for initiating radical and photochemical reactions. Activation of the hydroxyl group allows for its transformation into a good leaving group, facilitating homolytic cleavage and the generation of a stabilized benzylic radical. This radical intermediate can then participate in a variety of bond-forming reactions.

Photoinduced Cleavage and Cross-Coupling Reactions of Activated Alcohol Derivatives

The hydroxyl group of this compound can be converted into a more reactive functional group, such as an ester (e.g., oxalate (B1200264) or benzoate) or a sulfonate, to enable photoinduced cleavage. nih.govnih.gov Upon photoirradiation, often in the presence of a photosensitizer, these activated derivatives can undergo homolytic cleavage of the C–O bond to generate the 2-cyclopentylbenzyl radical. nih.gov

This radical can then be intercepted in cross-coupling reactions. For instance, metallaphotoredox catalysis, combining a photocatalyst with a nickel or copper catalyst, has emerged as a powerful tool for the cross-coupling of alcohol derivatives with aryl halides. nih.govchemrxiv.orgchemrxiv.org In a typical cycle, the photocatalyst absorbs light and initiates the formation of the alkyl radical from the activated alcohol. Simultaneously, the nickel or copper catalyst undergoes oxidative addition with the aryl halide. The alkyl radical is then trapped by the metal complex, and subsequent reductive elimination forms the new C–C bond. nih.govchemrxiv.org This strategy allows for the deoxygenative arylation of the benzylic position.

A unified photocatalytic strategy employing synergistic nickel and iron ligand-to-metal charge transfer (LMCT) catalysis has been developed for the cross-coupling of a broad range of alcohols with aryl halides. chemrxiv.orgchemrxiv.org This approach could be applied to derivatives of this compound for its coupling with various aromatic and heteroaromatic partners.

The table below outlines examples of photoinduced cross-coupling reactions involving benzylic alcohol derivatives.

Activated Alcohol DerivativeCoupling PartnerCatalytic SystemProduct TypeReference
Alkyl OxalateAryl BromideIr-photocatalyst/Ni-catalystArylated Product nih.gov
Benzoate EsterAryl HalidePhenothiazine photocatalystArylated Product nih.gov
AlcoholAryl HalideNi and Fe LMCT photocatalysisArylated Product chemrxiv.orgchemrxiv.org

Formation and Reactivity of Carbon Radical Intermediates

The 2-cyclopentylbenzyl radical is a key intermediate in the radical chemistry of this compound. nih.gov This radical is stabilized by the adjacent phenyl ring through resonance delocalization of the unpaired electron. nih.gov The generation of this radical can be achieved through various methods, including the aforementioned photoinduced cleavage of activated alcohol derivatives, or through hydrogen atom abstraction from the benzylic position by a highly reactive radical species. rsc.org

Once formed, the 2-cyclopentylbenzyl radical can undergo a variety of reactions. It can be trapped by radical acceptors, such as electron-deficient olefins, in intermolecular addition reactions to form new C–C bonds. nih.gov For example, in a Minisci-type reaction, this radical could potentially add to protonated heteroaromatic compounds. nih.gov

Furthermore, the 2-cyclopentylbenzyl radical can participate in radical cascade reactions. nih.gov For instance, it could be generated under conditions that allow for a subsequent intramolecular cyclization onto a suitably positioned functional group within the molecule, leading to the formation of polycyclic structures. The stability of the benzylic radical plays a crucial role in allowing for these sequential reactions to occur before termination. nih.gov The reactivity of the 2-cyclopentylbenzyl radical is influenced by both the electronic effects of the aromatic ring and the steric bulk of the cyclopentyl group.

Tandem and Cascade Reactions for Complex Molecule Synthesis

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex molecules. nih.govnih.gov this compound and its derivatives are well-suited starting materials for such transformations, primarily by leveraging the reactivity of the benzylic alcohol and the aromatic ring.

One common approach involves the oxidation of the benzylic alcohol to the corresponding aldehyde. nih.govrsc.orgtudelft.nl This in situ generated aldehyde can then participate in a variety of subsequent reactions. For example, a tandem process could involve the aerobic oxidation of this compound to 2-cyclopentylbenzaldehyde, followed by a Henry (nitroaldol) reaction with a nitroalkane to form a β-nitroalcohol, which can be further dehydrated to a nitroalkene. nih.gov

Another powerful cascade strategy is the Prins carbocyclization. nih.gov An alkynyl alcohol derivative of this compound could undergo a Brønsted acid-catalyzed cascade reaction. This would involve the condensation of the alcohol with an aldehyde to form an oxocarbenium ion, which then undergoes an intramolecular coupling with the alkyne and the aromatic ring to construct fused heterocyclic ring systems in a single step. nih.gov

The synthesis of functionalized lactones can also be achieved through tandem reactions. For instance, the cross-coupling of an allylic alcohol with a diol derived from the functionalization of this compound could proceed via a ruthenium-catalyzed tandem process involving O–H bond activation and radical intermediates, liberating molecular hydrogen as the only byproduct. rsc.org

These examples highlight the potential of this compound as a versatile precursor in tandem and cascade reactions for the rapid assembly of complex molecular scaffolds.

Advanced Mechanistic Studies and Reaction Pathway Elucidation

Investigation of Reactive Intermediates

Reactive intermediates are transient, high-energy species that are formed during a chemical reaction and quickly convert into a more stable molecule. uomustansiriyah.edu.iq Their detection and characterization are fundamental to understanding the reaction mechanism. Key intermediates potentially involved in the reactions of 2-Cyclopentylbenzyl alcohol include carbocations, radicals, and phosphonium (B103445) species.

Carbocations: In the presence of an acid, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Its departure generates the (2-Cyclopentylbenzyl) carbocation. This intermediate is a secondary carbocation, but it gains significant stability from the adjacent phenyl ring, which delocalizes the positive charge through resonance. Carbocations are planar, sp² hybridized species. slideshare.net The formation of such intermediates is common in SN1 reactions, E1 eliminations, and certain rearrangements. The stability of this specific carbocation would be a key factor in the rates of such reactions. uomustansiriyah.edu.iq

Radicals: Reactions initiated by radical initiators or light can lead to the homolytic cleavage of a C-H bond. The benzylic position of this compound is particularly susceptible to hydrogen atom abstraction, forming a (2-Cyclopentylbenzyl) radical. Similar to the carbocation, this radical intermediate is stabilized by resonance with the aromatic ring. Free radicals are central to various reactions, including certain oxidations, polymerizations, and halogenations. The selectivity in radical reactions is often dictated by the stability of the radical intermediate formed, with tertiary and benzylic radicals being among the most stable.

Phosphonium Species: In reactions that activate the alcohol group, such as the Mitsunobu or Appel reactions, the oxygen atom of this compound acts as a nucleophile. It attacks an electrophilic phosphorus reagent (e.g., triphenylphosphine (B44618) in the presence of an azodicarboxylate or a halogen source like CBr₄). This leads to the formation of an alkoxyphosphonium salt, a key reactive intermediate. This phosphonium species effectively converts the hydroxyl group into an excellent leaving group, facilitating nucleophilic substitution, often with inversion of stereochemistry.

Table 1: Potential Reactive Intermediates in Reactions of this compound

Intermediate TypeStructure PrecursorGenerating Reaction TypeKey Stability Factor
Carbocation(2-Cyclopentylbenzyl)⁺SN1, E1Resonance with phenyl ring
Radical(2-Cyclopentylbenzyl)•Radical HalogenationResonance with phenyl ring
Phosphonium Salt[RO-P(Ph)₃]⁺Mitsunobu, AppelFormation of a stable P=O bond in byproducts

This table presents plausible intermediates based on the known reactivity of benzyl (B1604629) alcohols.

Kinetic Studies and Determination of Rate-Determining Steps

For instance, consider the acid-catalyzed dehydration of this compound. A plausible mechanism involves:

Fast, reversible protonation of the hydroxyl group by the acid catalyst.

Slow, unimolecular loss of a water molecule to form the (2-Cyclopentylbenzyl) carbocation intermediate. This is the rate-determining step.

Fast removal of a proton from an adjacent carbon to form an alkene product.

The rate law for this reaction would be derived from the slowest step and would likely be: Rate = k[this compound][H⁺]

This rate law indicates that the reaction is first order with respect to the alcohol and first order with respect to the acid catalyst. savemyexams.com Experimental determination of this rate law would support the proposed mechanism where the formation of the carbocation is the RDS. libretexts.org An energy profile diagram for such a reaction would show the transition state for the second step as the highest point on the reaction coordinate.

Stereochemical Analysis of Reaction Pathways

The benzylic carbon in this compound is a stereocenter, meaning the molecule is chiral. Analyzing the stereochemical outcome of its reactions is a powerful tool for elucidating mechanisms.

SN1 Pathway: If the alcohol undergoes a substitution reaction via an SN1 mechanism, it proceeds through the planar (2-Cyclopentylbenzyl) carbocation intermediate. A nucleophile can attack this flat intermediate from either face with roughly equal probability. This would result in a racemic or near-racemic mixture of products, meaning any initial optical activity is lost.

SN2 Pathway: For an SN2 reaction to occur, the alcohol would first need to be converted into a better leaving group (e.g., a tosylate or a phosphonium salt). The subsequent attack by a nucleophile occurs in a single, concerted step from the side opposite the leaving group. This process forces an inversion of the stereochemical configuration at the chiral center.

Therefore, by starting with an enantiomerically pure sample of this compound and analyzing the stereochemistry of the resulting product, one can distinguish between these fundamental pathways. For example, asymmetric reactions involving chiral N-phosphonyl imines have been shown to proceed with high diastereoselectivity, where the stereochemistry is controlled by the chiral auxiliary and the reaction mechanism. mdpi.com

Computational Chemistry Approaches

Computational chemistry provides a powerful lens for examining molecular structures, properties, and reaction dynamics at an atomic level, offering insights that can be difficult to obtain experimentally. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely employed to calculate molecular geometries, reaction energies, and the structures of high-energy transition states. mdpi.comaun.edu.eg

For this compound, DFT calculations can:

Determine the most stable 3D structure , including the preferred conformation of the flexible cyclopentyl ring.

Calculate reaction and activation energies , which helps to predict the feasibility and rate of a proposed reaction pathway. researchgate.net

Map the electronic properties of the molecule. Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict where a molecule will act as a nucleophile or electrophile. nih.govresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity.

Table 2: Hypothetical DFT-Calculated Properties for this compound

PropertyPredicted Value/InsightSignificance
HOMO-LUMO Gap~5-6 eVPredicts kinetic stability and electronic transitions. researchgate.net
Dipole Moment~1.5-2.0 DIndicates overall polarity of the molecule.
Partial Charge on O-0.6 eHighlights the nucleophilicity of the oxygen atom.
Partial Charge on benzylic C+0.2 eHighlights the electrophilicity of the benzylic carbon.

These values are illustrative, based on typical results for similar organic molecules from DFT calculations.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular dynamics and interactions. mdpi.comifmo.ru This technique is invaluable for studying the conformational flexibility and intermolecular interactions of molecules like this compound. nih.gov

Applications of MD simulations for this molecule include:

Conformational Analysis: The cyclopentyl ring can adopt several non-planar conformations (e.g., envelope, twist). MD simulations can explore the energy landscape of these conformers and the rotational freedom around the bond connecting the cyclopentyl and benzyl groups, revealing the most populated shapes of the molecule in solution. nih.gov

Intermolecular Interactions: By simulating this compound in a solvent like water, one can study the specific hydrogen bonding patterns between the alcohol's hydroxyl group and surrounding solvent molecules. This provides insight into solvation effects.

Binding Studies: MD simulations can model the binding of this compound to a host molecule or an enzyme's active site, elucidating the key intermolecular forces (e.g., hydrophobic interactions, hydrogen bonds) that stabilize the complex. researchgate.net

The synergy between quantum chemistry and molecular dynamics allows for robust predictions of chemical behavior.

Reactivity Prediction: DFT calculations can quantify the stability of potential intermediates. For example, by comparing the energies of the benzylic carbocation versus a carbocation formed elsewhere, one can confirm the preference for reactions at the benzylic site. Electronic descriptors from DFT can be used in quantitative models to predict reaction rates. nih.gov

Selectivity Prediction: In reactions where multiple products are possible, DFT can be used to calculate the activation energies for each competing pathway. The pathway with the lowest activation energy barrier is predicted to be the major one, thus predicting the reaction's selectivity. pkusz.edu.cn For example, in the case of electrophilic aromatic substitution on the benzyl ring, the directing effects of the cyclopentyl and alcohol-bearing alkyl groups could be computationally evaluated to predict the regioselectivity (ortho, meta, para) of the reaction. Such predictive models are becoming increasingly crucial for designing efficient and selective synthetic routes. rsc.org

Structure-Reactivity Relationships Derived from Computational Models

Computational modeling, particularly through Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate relationships between the three-dimensional structure of a molecule and its chemical reactivity. In the case of this compound, computational models are employed to understand how the bulky cyclopentyl group at the ortho position influences the molecule's conformational preferences, electronic properties, and, consequently, its reactivity in various chemical transformations. These models allow for the examination of transition states and the calculation of energy barriers for hypothetical reactions, providing insights that are often difficult to obtain through experimental means alone.

The primary structural feature of this compound that dictates its reactivity is the steric hindrance imposed by the cyclopentyl group adjacent to the hydroxymethyl moiety. This steric bulk influences the rotational freedom around the bond connecting the benzyl group to the cyclopentyl ring and the bond between the phenyl ring and the benzylic carbon. Computational studies on ortho-substituted benzyl alcohols have shown that such substituents can drastically modify the conformational preferences of the molecule. For unsubstituted benzyl alcohol, the preferred conformation is one where the C-O bond of the hydroxymethyl group is perpendicular to the plane of the benzene (B151609) ring. However, for this compound, significant steric interactions between the cyclopentyl group and the hydroxymethyl group are predicted, leading to distinct, energetically favorable conformations.

These conformational arrangements have a direct impact on the accessibility of the hydroxyl group and the benzylic protons, which are the primary sites of reaction in many transformations, such as oxidations and etherifications. Computational models can quantify the energetic differences between various rotational isomers (rotamers) and predict the most stable ground-state geometries.

The electronic properties of this compound are also modulated by the presence of the cyclopentyl group. While alkyl groups are generally considered to be weakly electron-donating through an inductive effect, computational models can provide a more nuanced picture by calculating atomic charges and mapping the electrostatic potential. The Mulliken charge distribution, for instance, can reveal the extent of electron density on the benzylic carbon and the oxygen of the hydroxyl group, which in turn affects their nucleophilicity and electrophilicity.

To illustrate the structure-reactivity relationships, we can consider a computational analysis of different conformers of this compound. The relative energies of these conformers, along with key geometric and electronic parameters, can be calculated. These parameters provide a quantitative basis for understanding how the molecule's structure influences its reactivity. For instance, a conformer where the hydroxyl group is sterically shielded by the cyclopentyl ring would be expected to exhibit lower reactivity in reactions requiring attack at the oxygen atom. Conversely, a conformation that exposes the hydroxyl group might be more reactive but energetically less favorable.

Below is a data table generated from hypothetical DFT calculations, illustrating the properties of two distinct, stable conformers of this compound. These conformers differ primarily in the dihedral angle between the cyclopentyl group and the hydroxymethyl group.

Interactive Data Table: Conformational Analysis of this compound

ParameterConformer A (Sterically Hindered)Conformer B (Sterically Accessible)
Relative Energy (kcal/mol) 0.00+1.85
Dihedral Angle (C_ortho-C_ipso-C_alpha-O) (°) 15.288.7
Bond Length (C_alpha-O) (Å) 1.4321.428
Bond Angle (C_ipso-C_alpha-O) (°) 112.5109.8
Mulliken Charge on O -0.685-0.692
Mulliken Charge on C_alpha +0.154+0.161
Calculated Rotational Barrier (kcal/mol) 4.52.1

The data in the table highlights key differences between the two conformers. Conformer A, the lower energy state, exhibits a smaller dihedral angle, indicating a more compact structure where the hydroxymethyl group is in closer proximity to the cyclopentyl ring. This conformation is likely stabilized by weak intramolecular interactions but at the cost of some steric strain, as reflected in the slightly elongated C_alpha-O bond and wider C_ipso-C_alpha-O bond angle. The higher Mulliken charge on the oxygen atom in Conformer B suggests it is more electron-rich and potentially more nucleophilic, while the lower rotational barrier indicates greater flexibility.

These computational insights have direct implications for predicting the reactivity of this compound. For example, a reaction proceeding via a transition state that resembles Conformer B would likely have a higher activation energy due to the less stable ground state of this conformer. Conversely, reactions that can proceed through the more stable Conformer A might be kinetically favored, provided the steric hindrance does not completely block the reactive site. Such structure-reactivity relationships derived from computational models are invaluable for designing synthetic routes and understanding reaction mechanisms involving sterically demanding molecules like this compound.

Derivatives and Functional Materials Applications of 2 Cyclopentylbenzyl Alcohol

Synthesis of Advanced Organic Intermediates

The chemical reactivity of the hydroxyl and benzyl (B1604629) groups in 2-Cyclopentylbenzyl alcohol makes it a valuable precursor for a range of specialized organic building blocks.

Benzyl alcohol and its derivatives are fundamental starting materials in organic synthesis. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The hydroxyl group can be easily converted into other functional groups, and the benzylic position is reactive towards various transformations. This compound can serve as a precursor to a variety of more complex molecules. For instance, the alcohol can be oxidized to form 2-cyclopentylbenzaldehyde or 2-cyclopentylbenzoic acid, which are themselves useful intermediates. The hydroxyl group can also be substituted to introduce other functionalities, or the aromatic ring can undergo further substitution, with the cyclopentyl group potentially directing the position of incoming substituents.

A general application of benzyl alcohols is in the synthesis of esters, which have wide applications in various industries. The reaction of this compound with a carboxylic acid would yield the corresponding cyclopentylbenzyl ester.

Table 1: Potential Transformations of this compound as a Building Block

Starting MaterialReagent/Reaction TypeProduct ClassPotential Application of Product
This compoundOxidation2-CyclopentylbenzaldehydeIntermediate for synthesis of pharmaceuticals and specialty chemicals.
This compoundStronger Oxidation2-Cyclopentylbenzoic acidPrecursor for esters and amides.
This compoundEsterification2-Cyclopentylbenzyl estersFragrances, plasticizers, or other specialty applications.
This compoundHalogenation (e.g., with SOCl₂)2-Cyclopentylbenzyl chlorideReactive intermediate for further nucleophilic substitution reactions.

The synthesis of agrochemicals such as pesticides, herbicides, and fungicides often involves complex organic molecules designed to interact with specific biological targets. orgsyn.org Benzyl alcohol derivatives are known to be used in the synthesis of such compounds. ontosight.ai The introduction of a cyclopentyl group on the benzyl ring, as in this compound, can enhance the lipophilicity of the resulting derivatives, a property that can be crucial for their bioavailability and efficacy as agrochemicals.

Derivatives of structurally similar compounds, such as alpha-cyclopropyl-2,4-dimethylbenzyl alcohol, have been investigated for their potential biological activities, which could include applications in agrochemicals. nih.gov While direct evidence for the use of this compound in commercially available agrochemicals is not prominent in the literature, its structural motifs suggest it could be a valuable intermediate for the development of new active ingredients.

Heterocyclic and polycyclic aromatic compounds are core structures in a vast number of pharmaceuticals, natural products, and functional materials. uou.ac.inlibretexts.orgwikipedia.orgslideshare.netnih.govgla.ac.uk The synthesis of these complex ring systems often relies on the use of functionalized aromatic precursors. Alcohols, including benzyl alcohols, can be key starting materials in cyclization reactions to form these rings. nih.govgoogleapis.comlibretexts.org

For instance, this compound could be used in reactions such as the Friedel-Crafts alkylation, where the alcohol is first converted to a more reactive electrophile, which then undergoes an intramolecular reaction to form a new ring fused to the existing benzene (B151609) ring, creating a polycyclic system. Similarly, derivatives of this compound could be designed to contain other reactive groups that can participate in ring-forming reactions to produce novel heterocyclic structures. The cyclopentyl group would remain as a key substituent, influencing the physical and biological properties of the final compound. General methods for synthesizing N-containing polycyclic compounds have been developed using radical annulation cyclization, a strategy where alcohols can be precursors to the necessary radical species. nih.gov

Unnatural amino acids (UAAs) are crucial components in modern drug discovery and materials science, where they are incorporated into peptides and other molecules to enhance their properties. nih.govenamine.netnih.govmasterorganicchemistry.com The synthesis of UAAs often involves the alkylation of amino acid scaffolds. Benzyl alcohol derivatives have been shown to be effective reagents in such reactions. libretexts.org For example, a catalytic asymmetric Tsuji–Trost benzylation reaction can be used to introduce a benzyl group into an N-unprotected amino acid ester, and this method is suitable for a range of mono- and polycyclic benzyl alcohols. libretexts.org

Given its structure, this compound could serve as the source for the "2-cyclopentylbenzyl" group in the synthesis of novel unnatural amino acids. The resulting UAA would have a unique side chain that could impart specific conformational constraints or hydrophobic interactions within a peptide sequence.

In peptide synthesis, the side chains of amino acids often need to be protected. google.com The hydroxyl group of a serine or threonine residue, for instance, is an alcohol that requires a protecting group during the coupling reactions. While not a direct application of this compound as a reactant, the principles of alcohol protection in peptide chemistry are relevant to its potential derivatization.

Table 2: Potential Role of this compound in Unnatural Amino Acid Synthesis

Reaction TypeAmino Acid ScaffoldPotential Reagent Derived from this compoundResulting Unnatural Amino Acid Structure
Asymmetric AlkylationGlycine enolate equivalent2-Cyclopentylbenzyl bromide2-Amino-3-(2-cyclopentylphenyl)propanoic acid
Tsuji-Trost BenzylationN-unprotected amino acid esterThis compound derivativeα-(2-Cyclopentylbenzyl) amino acid

Polymeric and Material Science Applications

The properties of this compound also make it a candidate for applications in the field of polymer chemistry and materials science.

Alcohols are a fundamental class of monomers in polymer synthesis, particularly in the production of polyesters and polycarbonates. pciplindia.commsu.edumdpi.com While this compound is a monofunctional alcohol and thus would act as a chain terminator rather than a chain extender in a typical condensation polymerization, it can be used to control the molecular weight of polymers or to introduce specific end-groups. These end-groups can impart desired properties to the polymer, such as improved solubility or compatibility with other materials.

In the field of coatings and resins, benzyl alcohol is used as a solvent and a rheology modifier. wikipedia.orgpciplindia.combyjus.com It can reduce the viscosity of epoxy resin formulations, making them easier to apply. wikipedia.org The cyclopentyl group in this compound would increase its non-polar character compared to benzyl alcohol, which could make it a useful modifier in specific coating formulations where compatibility with non-polar components is important. It could also be used to modify the flexibility and surface properties of the final cured resin. wikipedia.orggla.ac.uk

Development of Functionalized Surfaces and Interfaces

The modification of surfaces to impart specific chemical and physical properties is a cornerstone of modern materials science. Derivatives of this compound are particularly suited for this purpose, offering a versatile platform for creating functionalized surfaces with tailored characteristics. The primary method for surface modification involves the chemical grafting of these derivatives onto a substrate.

The process typically begins with the activation of the substrate surface to introduce reactive sites. For silica-based materials like glass, this can be achieved by treatment with acid to generate surface silanol (B1196071) groups (Si-OH) icm.edu.pl. These silanol groups can then react with the hydroxyl group of this compound or its derivatives through an esterification or etherification reaction, forming a stable covalent bond to the surface icm.edu.pl. The bulky cyclopentyl group attached to the benzyl alcohol core provides significant steric hindrance, which can influence the packing density of the molecules on the surface, potentially creating a less ordered but highly hydrophobic monolayer.

The resulting functionalized surfaces can exhibit a range of properties depending on the specific derivative used. For instance, the inherent hydrophobicity of the cyclopentyl group can be leveraged to create water-repellent surfaces. By controlling the reaction conditions, such as temperature and reaction time, the degree of surface coverage can be tuned, allowing for precise control over the surface energy and wettability icm.edu.pl.

Beyond simple hydrophobicity, more complex functionalities can be introduced by first modifying the this compound molecule before grafting. For example, polymerization techniques such as Activators Generated by Electron Transfer Atom Transfer Radical Polymerization (AGET-ATRP) can be employed, where alcohols can act as reducing agents for the synthesis of well-defined polymers rsc.org. A derivative of this compound could potentially initiate the growth of polymer chains from the surface, creating a "polymer brush" layer. This approach, known as "grafting-from," allows for the creation of thick, dense polymer coatings with properties dictated by the chosen monomer nih.gov.

The table below illustrates potential derivatives of this compound and their intended effects on surface properties.

Derivative Name Functional Group Intended Surface Property Potential Application
2-Cyclopentylbenzyl methacrylate (B99206)MethacrylatePolymerizableCreation of thick, cross-linkable hydrophobic coatings
3-(2-Cyclopentylbenzyloxy)propyltriethoxysilaneTriethoxysilane (B36694)Enhanced adhesion to silica (B1680970)Robust and durable hydrophobic surface treatments for glass and silicon
Poly(ethylene glycol) (2-cyclopentylbenzyl) etherPoly(ethylene glycol)Antifouling, biocompatibleMedical implants and biosensors to prevent non-specific protein adsorption

These functionalized surfaces have potential applications in a variety of fields. Hydrophobic surfaces are valuable for self-cleaning glass, anti-icing coatings, and microfluidic devices. Surfaces with grafted polymer brushes can be designed to be responsive to external stimuli such as pH or temperature, enabling the development of "smart" surfaces for controlled release applications or tunable adhesion.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale, often leading to materials with superior performance compared to their individual constituents nih.govmdpi.com. Derivatives of this compound can be integrated into such hybrid materials, where the organic component provides properties like flexibility, processability, and specific chemical functionality, while the inorganic component typically offers structural stability, thermal resistance, and advantageous electronic or optical properties.

One common approach to creating these hybrids is the sol-gel process mdpi.com. In this method, inorganic precursors, such as metal alkoxides, undergo hydrolysis and condensation reactions to form a porous inorganic network. If a derivative of this compound is included in the reaction mixture, it can be covalently incorporated into the inorganic matrix. For this to occur, the this compound derivative must possess a functional group capable of reacting with the inorganic precursors. A prime example is a silane-functionalized derivative, such as 3-(2-Cyclopentylbenzyloxy)propyltriethoxysilane. The triethoxysilane group can co-condense with the primary inorganic precursor (e.g., tetraethoxysilane), leading to a highly cross-linked network where the organic moiety is an integral part of the material structure.

The incorporation of the bulky and hydrophobic 2-Cyclopentylbenzyl group can significantly influence the properties of the resulting hybrid material. The steric bulk of the cyclopentyl group can create larger pores within the inorganic network, which could be advantageous for applications in catalysis or as a host for guest molecules. The hydrophobicity imparted by the organic component can be used to create water-resistant hybrid coatings or membranes.

Another avenue for integration is through the use of this compound derivatives in the formation of layered hybrid materials. These materials consist of alternating organic and inorganic layers. For instance, layered transition metal phosphonates can be synthesized using benzyl alcohol as a solvent and a source of organic layers ustc.edu.cn. By using a functionalized phosphonate (B1237965) derivative of this compound, it may be possible to create novel layered hybrids with tailored interlayer spacing and functionality, potentially useful in areas such as ion exchange, catalysis, or as precursors for 2D materials.

The table below outlines potential hybrid materials incorporating derivatives of this compound and their prospective applications.

Hybrid Material System This compound Derivative Inorganic Component Potential Application
Sol-Gel Hybrid Glass3-(2-Cyclopentylbenzyloxy)propyltriethoxysilaneSilicon Dioxide (SiO2)Scratch-resistant, hydrophobic coatings for optical lenses or solar panels
Layered Metal Phosphonate2-Cyclopentylbenzylphosphonic acidZirconium or TitaniumIntercalation hosts for catalytic reactions or selective separations
Polymer-Clay Nanocomposite2-Cyclopentylbenzyl methacrylate (as part of a copolymer)Montmorillonite ClayEnhanced mechanical strength and thermal stability plastics

The development of hybrid materials incorporating this compound derivatives is an active area of research. The ability to precisely tune the properties of these materials by modifying the structure of the organic component opens up a vast design space for the creation of next-generation materials for a wide range of technological applications.

Analytical and Spectroscopic Characterization in Research of 2 Cyclopentylbenzyl Alcohol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure by probing how the molecule interacts with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. googleapis.com

¹H NMR: A proton NMR spectrum of 2-Cyclopentylbenzyl alcohol would be expected to show distinct signals for each unique proton environment.

Aromatic Protons: The four protons on the benzene (B151609) ring would appear in the aromatic region, typically between 7.0-7.5 ppm. Their splitting pattern would be complex due to their ortho, meta, and para relationships.

Benzylic Protons (-CH₂OH): The two protons of the methylene (B1212753) group attached to the ring would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.6 ppm. chemicalbook.com The chemical shift is influenced by the adjacent oxygen and aromatic ring.

Hydroxyl Proton (-OH): The alcohol proton would typically appear as a broad singlet, with a chemical shift that can vary significantly depending on concentration and solvent, but generally falls between 1.5 and 5.0 ppm. netlify.app

Cyclopentyl Protons: The protons of the cyclopentyl group would show complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The single proton attached directly to the benzene ring (the methine proton) would be the most downfield of this group.

¹³C NMR: A carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. compoundchem.comlibretexts.org For this compound, one would expect to see 9 distinct signals (assuming no accidental equivalence): 6 for the aromatic ring (4 CH, 2 quaternary), 1 for the benzylic -CH₂OH group, and 3 for the cyclopentyl group (1 CH, 2 CH₂ due to symmetry).

The carbon bearing the -OH group (carbinol carbon) would resonate in the 60-70 ppm range. libretexts.org

The aromatic carbons would appear between 125-145 ppm.

The aliphatic carbons of the cyclopentyl ring would be found upfield, typically in the 25-46 ppm range.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would confirm which protons are spin-coupled to each other (e.g., within the cyclopentyl ring and on the aromatic ring), while HSQC would correlate each proton signal with its directly attached carbon atom. hmdb.ca

IR spectroscopy is used to identify the functional groups present in a molecule. spectroscopyonline.com For this compound, the key expected absorptions would be:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol's hydroxyl (-OH) group, with the broadening due to hydrogen bonding. libretexts.orgvscht.cz

C-H Stretch (Aromatic): Absorptions for C-H bonds on the benzene ring would appear just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorptions for the C-H bonds of the cyclopentyl and benzylic groups would be found just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions around 1600 and 1500 cm⁻¹ are characteristic of the carbon-carbon stretching within the aromatic ring.

C-O Stretch: A strong band corresponding to the stretching of the C-O single bond would be expected in the 1000-1250 cm⁻¹ region. spectroscopyonline.com

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula. libretexts.org

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, this compound (C₁₂H₁₆O) would show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 176.12. nih.gov

Fragmentation Pattern: Common fragmentation pathways for benzyl (B1604629) alcohols include:

Loss of a water molecule (M-18), which would result in a peak at m/z 158. libretexts.org

Alpha-cleavage, breaking the bond between the aromatic ring and the cyclopentyl group, or the C-C bond of the cyclopentyl ring.

A prominent peak at m/z 107 could be expected, corresponding to the tropylium (B1234903) ion or a related benzyl cation fragment, a common feature in the mass spectra of benzyl derivatives.

High-Resolution MS (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₂H₁₆O).

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for separating the target compound from impurities and for assessing its purity level.

GC is a standard technique for separating and analyzing volatile compounds. libretexts.org To assess the purity of this compound, a sample would be injected into a GC instrument equipped with a capillary column (e.g., a nonpolar DB-5 or a mid-polar DB-624). chromatographyonline.com The compound would be separated from any volatile impurities, and its purity would be determined by the relative area of its peak, typically detected by a Flame Ionization Detector (FID). libretexts.org The retention time would be a characteristic property under specific conditions (e.g., temperature program, carrier gas flow rate).

HPLC is a versatile technique used for the separation, identification, and quantification of compounds. elementlabsolutions.com For a non-polar compound like this compound, a reversed-phase HPLC method would be most suitable. shimadzu.co.kr

Stationary Phase: A C18 or C8 column would likely be used.

Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), would be employed as the eluent. shimadzu.co.krlcms.cz The separation could be performed under isocratic (constant solvent composition) or gradient (varying solvent composition) conditions.

Detection: A UV detector would be effective, as the benzene ring in the molecule absorbs UV light (typically around 254 nm). The purity would be calculated from the relative peak area in the resulting chromatogram.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used to monitor the progress of reactions involving this compound and to assess the purity of the final product. researchgate.netnih.gov This method separates compounds based on their differential partitioning between a stationary phase, typically silica (B1680970) gel, and a mobile phase, a solvent system of a specific polarity. researchgate.net

The polarity of the analyte, the stationary phase, and the mobile phase are the three key factors influencing the separation. researchgate.net Silica gel, a common stationary phase, is polar. researchgate.net Therefore, more polar compounds will adhere more strongly to the plate and travel a shorter distance, resulting in a lower Retention Factor (Rf), while less polar compounds will travel further up the plate, yielding a higher Rf value. scienceinschool.org The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. studymind.co.uk

For this compound, the presence of the hydroxyl (-OH) group makes it a polar molecule. This polarity is expected to be greater than that of its corresponding aldehyde or ester derivatives but less than more polar compounds like diols or carboxylic acids. The cyclopentyl and benzyl groups contribute to its non-polar character.

In a typical TLC analysis of this compound on a silica gel plate, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is used as the mobile phase. The ratio of these solvents can be adjusted to achieve optimal separation. For instance, increasing the proportion of the more polar solvent will generally increase the Rf values of all components. chegg.com

Visualization of the spots on the TLC plate is often achieved using a UV lamp, as the benzyl group in the molecule is UV-active. youtube.com Alternatively, staining with a potassium permanganate (B83412) solution can be used, which reacts with the alcohol functional group, or with a p-anisaldehyde stain, which can produce a colored spot upon heating.

Hypothetical TLC Data for this compound and Related Compounds:

The following interactive table provides hypothetical, yet realistic, TLC data for this compound and a potential precursor and product to illustrate its relative polarity. The data assumes a silica gel stationary phase.

CompoundStructureSolvent System (Hexane:Ethyl Acetate)Hypothetical Rf Value
2-CyclopentylbenzaldehydeC₁₂H₁₄O4:10.65
This compound C₁₂H₁₆O 4:1 0.45
(2-Cyclopentylphenyl)methyl acetateC₁₄H₁₈O₂4:10.75

Note: The Rf values are illustrative and can vary based on specific experimental conditions such as the exact solvent composition, temperature, and the nature of the TLC plate.

X-Ray Diffraction for Crystalline State Analysis (if applicable for derivatives)

While this compound is a liquid at room temperature, its derivatives, such as esters or urethanes, may be crystalline solids. For these crystalline derivatives, single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of their three-dimensional molecular structure. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. The arrangement of atoms within the crystal lattice determines the way the X-rays are scattered. By analyzing the intensities and positions of the diffracted beams, a detailed model of the electron density and, consequently, the atomic positions can be constructed. imet-db.ru

For a crystalline derivative of this compound, X-ray diffraction analysis would confirm the connectivity of the atoms, including the cyclopentyl ring, the benzene ring, and the functional group derived from the alcohol. It would also reveal the conformation of the cyclopentyl ring (e.g., envelope or twist conformation) and the relative orientation of the substituents on the benzene ring.

The crystallographic data obtained includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the atomic coordinates of each atom in the asymmetric unit. nih.gov

Hypothetical Crystallographic Data for a Derivative of this compound:

The following table presents hypothetical crystallographic data for a fictional crystalline derivative, "2-Cyclopentylbenzyl 4-nitrobenzoate". This data is for illustrative purposes to show the type of information obtained from an X-ray diffraction study.

ParameterHypothetical Value
Chemical FormulaC₁₉H₁₉NO₄
Formula Weight325.36 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)11.234
α (°)90
β (°)105.67
γ (°)90
Volume (ų)1690.5
Z4
Density (calculated) (g/cm³)1.279

Note: This data is purely hypothetical and serves to illustrate the parameters determined in an X-ray diffraction experiment. Actual data would be obtained from experimental analysis of a suitable crystal.

This level of detailed structural information is invaluable for understanding structure-activity relationships and for the unambiguous characterization of novel compounds derived from this compound.

Q & A

Basic: What are the standard synthetic routes for 2-Cyclopentylbenzyl alcohol, and how can experimental reproducibility be ensured?

Methodological Answer:
The synthesis typically involves cyclopentylation of benzyl alcohol derivatives via Friedel-Crafts alkylation or reduction of corresponding ketones (e.g., 2-cyclopentylbenzaldehyde) using NaBH₄ or LiAlH₄. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. To ensure reproducibility:

  • Document reaction parameters (temperature, solvent ratios, catalyst loading) in the main text.
  • Provide full spectral data (¹H/¹³C NMR, HRMS) for novel compounds in the Supporting Information, including baseline purity assessments (HPLC, ≥95%) .
  • Cross-reference known compounds with literature melting points or spectral databases (e.g., NIST Chemistry WebBook) .

Advanced: How can researchers resolve contradictory NMR data for this compound derivatives in different solvent systems?

Methodological Answer:
Contradictions often arise from solvent-induced shifts or conformational flexibility. To address this:

  • Perform variable-temperature NMR (VT-NMR) to assess rotational barriers of the cyclopentyl group.
  • Compare data in deuterated DMSO (polar aprotic) vs. CDCl₃ (non-polar) to isolate solvent effects.
  • Validate assignments using 2D techniques (COSY, HSQC) and computational modeling (DFT-based chemical shift predictions) .
  • Report solvent, concentration, and instrument frequency in all spectral data to enable cross-study comparisons .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should be prioritized?

Methodological Answer:

  • ¹H NMR : Prioritize the benzyl alcohol –OH proton (δ 1.5–2.5 ppm, broad, exchangeable) and cyclopentyl CH₂ groups (δ 1.2–1.8 ppm, multiplet).
  • HRMS : Confirm molecular ion ([M+H]⁺ or [M–H]⁻) with <5 ppm error. For derivatives, fragment ions should align with expected cleavage patterns (e.g., loss of –OH or cyclopentyl groups) .
  • IR : Validate –OH stretch (3200–3600 cm⁻¹) and aromatic C–H bends (700–900 cm⁻¹).

Advanced: How can computational modeling optimize the catalytic efficiency of this compound in asymmetric synthesis?

Methodological Answer:

  • Use DFT calculations (e.g., Gaussian 16) to map transition states and identify steric effects from the cyclopentyl group.
  • Simulate enantioselectivity using chiral catalysts (e.g., BINOL-derived ligands) and compare Boltzmann-weighted diastereomeric ratios.
  • Validate models with experimental ee (enantiomeric excess) data from HPLC (chiral columns) or polarimetry .
  • Benchmark against analogous systems (e.g., 2-methylbenzyl alcohol) to isolate cyclopentyl-specific effects .

Basic: What analytical methods are recommended for assessing the purity of this compound in reaction mixtures?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (254 nm). Mobile phase: acetonitrile/water (70:30), flow rate 1 mL/min. Compare retention times against authentic samples.
  • GC-FID : For volatile derivatives, employ a DB-5 column and flame ionization detection. Calibrate with internal standards (e.g., dodecane) .
  • TLC : Monitor reactions using silica plates (ethyl acetate/hexane, 1:4). Visualize with KMnO₄ stain for alcohols .

Advanced: How should researchers address discrepancies in reported biological activity data for this compound analogs?

Methodological Answer:

  • Re-evaluate assay conditions: Solubility (DMSO vs. aqueous buffers), cell line variability, and negative controls.
  • Perform dose-response curves (IC₅₀/EC₅₀) in triplicate and validate with orthogonal assays (e.g., enzymatic vs. cell-based).
  • Use meta-analysis tools (e.g., RevMan) to statistically harmonize data across studies, accounting for outliers via Grubbs’ test .
  • Publish raw datasets in repositories like Figshare to enable third-party validation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, goggles) due to potential irritant properties.
  • Work in a fume hood to avoid inhalation of vapors during solvent removal (rotary evaporation).
  • Store under nitrogen in amber glass vials to prevent oxidation.
  • Dispose of waste via halogenated solvent containers if halogenated derivatives are synthesized .

Advanced: How can isotopic labeling (e.g., ¹³C or D) elucidate the metabolic pathways of this compound in pharmacokinetic studies?

Methodological Answer:

  • Synthesize ¹³C-labeled analogs at the benzyl carbon via Grignard reactions with ¹³CO₂.
  • Track metabolites in vivo using LC-MS/MS with selected reaction monitoring (SRM).
  • Compare isotopic patterns in urine/blood samples to map hydroxylation or cyclopentyl ring oxidation.
  • Validate with stable isotope tracer kinetics (SITK) models to quantify metabolic flux .

Basic: How should researchers design kinetic studies for this compound oxidation reactions?

Methodological Answer:

  • Use pseudo-first-order conditions with excess oxidant (e.g., KMnO₄ or TEMPO/NaOCl).
  • Monitor reaction progress via inline IR (C=O formation) or aliquots analyzed by GC/HPLC.
  • Calculate rate constants (k) using integrated rate laws and Arrhenius plots for activation energy (Eₐ) .

Advanced: What strategies can mitigate batch-to-batch variability in this compound synthesis for large-scale pharmacological studies?

Methodological Answer:

  • Implement process analytical technology (PAT): Online FTIR or Raman spectroscopy for real-time monitoring.
  • Optimize crystallization conditions (solvent/antisolvent ratios) using Design of Experiments (DoE) software (e.g., JMP).
  • Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways and refine storage protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.